molecular formula C11H13BrO2 B561726 Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate CAS No. 1185004-76-5

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Cat. No.: B561726
CAS No.: 1185004-76-5
M. Wt: 263.164
InChI Key: JTYDXPPFLQSEAQ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate typically involves the esterification of 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique properties.

    Industry: Employed in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds. This can result in increased stability and altered biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate: The non-deuterated counterpart.

    Methyl 2-(4-Chlorophenyl)-2,2-di-(methyl-d3)acetate: A similar compound with a chlorine atom instead of bromine.

    Methyl 2-(4-Fluorophenyl)-2,2-di-(methyl-d3)acetate: A similar compound with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly valuable in scientific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYDXPPFLQSEAQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662093
Record name Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185004-76-5
Record name Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.